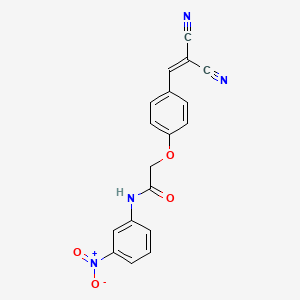
2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and materials science due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide typically involves multiple steps, including the formation of the dicyanovinyl group, the phenoxy linkage, and the acetamide moiety. Common reagents used in these reactions include cyanide sources, phenols, and acylating agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(4-nitrophenyl)acetamide
- 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-methylphenyl)acetamide
Uniqueness
2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H12N4O4 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-[4-(2,2-dicyanoethenyl)phenoxy]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C18H12N4O4/c19-10-14(11-20)8-13-4-6-17(7-5-13)26-12-18(23)21-15-2-1-3-16(9-15)22(24)25/h1-9H,12H2,(H,21,23) |
InChI Key |
AHUJYWQBZNKPNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,7R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol](/img/structure/B12986909.png)
![tert-Butyl (1R,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12986922.png)
![8-Methyl-2-((3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)amino)-6-(o-tolyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12986925.png)
![5-Oxa-2-azaspiro[3.5]nonan-8-ol hydrochloride](/img/structure/B12986933.png)
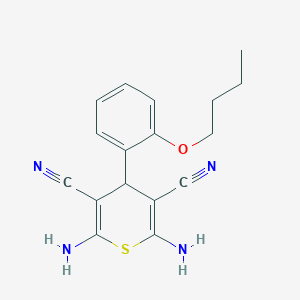
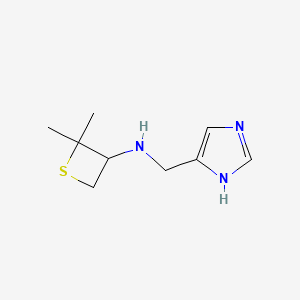

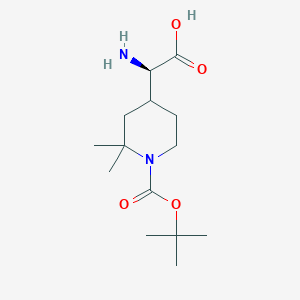
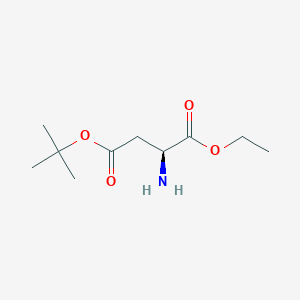
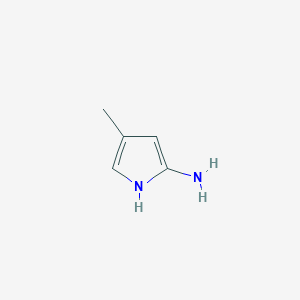
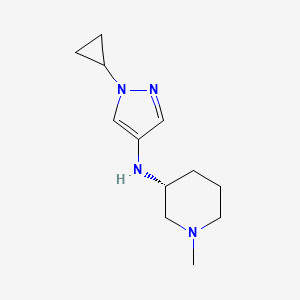
![6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12986977.png)
![Rel-(3aS,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12986980.png)
![5-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12986990.png)
